1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxybenzyl chloride with thiophen-3-ylmethanamine to form an intermediate, which is then reacted with 2,2,2-trifluoroethyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic and heterocyclic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(thiophen-2-yl)methyl]-3-(2,2,2-trifluoroethyl)urea: This compound has a similar structure but with a different position of the thiophene ring, which may result in different chemical and biological properties.
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(furan-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse chemical and biological activities.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S/c1-24-14-4-3-12(7-15(14)25-2)8-21-16(23)22(11-17(18,19)20)9-13-5-6-26-10-13/h3-7,10H,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKSSVSUVDILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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